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Compound of Interest

Compound Name: Brezivaptan

Cat. No.: B15570044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing preclinical and clinical

studies for Brezivaptan as an adjunctive therapy. Brezivaptan is an orally active, selective

vasopressin V1B receptor antagonist under investigation for the adjunctive treatment of Major

Depressive Disorder (MDD)[1][2]. The protocols outlined below are intended to serve as a

foundational framework for efficacy and safety evaluation.

Introduction to Brezivaptan
Brezivaptan (also known as ANC-501, THY-1773, and TS-121) targets the vasopressin 1B

(V1B) receptor, which plays a crucial role in regulating the hypothalamic-pituitary-adrenal (HPA)

axis[3][4]. Dysregulation of the HPA axis is a well-established pathophysiological component of

MDD. By antagonizing the V1B receptor, Brezivaptan is hypothesized to modulate stress

responses and exert antidepressant effects, particularly in patients with an inadequate

response to standard antidepressant therapies[3][4].

Data Presentation
The following tables summarize key quantitative data from a representative Phase 2 clinical

trial of Brezivaptan (TS-121) as an adjunctive therapy in patients with MDD who had an

inadequate response to current antidepressant treatment.

Table 1: Efficacy of Adjunctive Brezivaptan in Major Depressive Disorder (6-Week Treatment)
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Outcome Measure Placebo (n=17)
Brezivaptan 10 mg
(n=17)

Brezivaptan 50 mg
(n=17)

Baseline MADRS

Total Score (Mean)
31.5 32.1 31.9

Change from Baseline

in MADRS Total Score

at Week 6 (LS Mean

[95% CI])

-6.4 [-10.7, -2.2] -9.0 [-13.9, -4.1] -9.0 [-13.4, -4.5]

Response Rate at

Week 6 (>50%

reduction in MADRS)

29.4% 41.2% 35.3%

Remission Rate at

Week 6 (MADRS ≤10)
11.8% 17.6% 17.6%

Data adapted from a randomized, double-blind, placebo-controlled Phase 2 study of TS-121

(Brezivaptan)[4][5]. MADRS: Montgomery-Åsberg Depression Rating Scale; LS Mean: Least

Squares Mean; CI: Confidence Interval.

Table 2: Safety and Tolerability of Adjunctive Brezivaptan (Treatment-Emergent Adverse

Events)

Adverse Event Placebo
Brezivaptan (10 mg and 50
mg combined)

Headache 11.8% 14.7%

Nausea 5.9% 8.8%

Dizziness 0% 5.9%

Somnolence 0% 5.9%

Fatigue 5.9% 2.9%

Anxiety 5.9% 2.9%
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Note: This table presents a selection of common adverse events. A comprehensive safety

evaluation should be conducted in all studies. Data for specific adverse events for Brezivaptan
is limited in publicly available sources; this table is illustrative of typical reporting.

Experimental Protocols
Preclinical Evaluation of Adjunctive Antidepressant
Effects
This protocol describes a preclinical study to evaluate the efficacy of Brezivaptan as an

adjunctive therapy in a rodent model of depression.

1. Animal Model: Chronic Unpredictable Mild Stress (CUMS)

The CUMS model is a well-validated paradigm for inducing depressive-like behaviors in

rodents[6].

Animals: Male Sprague-Dawley rats (200-250g) are singly housed.

Duration: 8 weeks.

Procedure: Animals are subjected to a series of mild, unpredictable stressors daily. The

stressor schedule is varied to prevent habituation.

Week 1-4 (CUMS Induction): Animals in the CUMS group are exposed to stressors. A

control group is handled regularly but not exposed to stressors.

Week 5-8 (Treatment): Animals continue the CUMS protocol and are divided into

treatment groups:

Vehicle + Standard Antidepressant (e.g., Fluoxetine)

Brezivaptan + Standard Antidepressant

Vehicle + Vehicle

Brezivaptan + Vehicle
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Stressors:

Damp bedding (200 ml of water in the cage) for 4 hours.

Cage tilt (45°) for 4 hours.

Reversal of light/dark cycle for 24 hours.

Social stress (pairing with another male rat) for 2 hours.

Shallow water bath (1.5 cm of 25°C water) for 4 hours.

Removal of bedding for 4 hours.

Exposure to predator sounds/smells for 30 minutes.

2. Behavioral Assessments

Behavioral tests are conducted at baseline and at the end of the treatment period.

Sucrose Preference Test (SPT): To assess anhedonia, a core symptom of depression.

Habituation: For 48 hours, rats are presented with two bottles, both containing a 1%

sucrose solution.

Testing: For 24 hours, rats are presented with one bottle of 1% sucrose solution and one

bottle of water. The position of the bottles is switched after 12 hours.

Measurement: The volume of sucrose solution and water consumed is measured. Sucrose

preference is calculated as: (Sucrose intake / (Sucrose intake + Water intake)) x 100%.

Forced Swim Test (FST): To assess behavioral despair.

Pre-test: On day 1, rats are placed in a cylinder of water (25°C) for 15 minutes.

Test: On day 2, rats are placed back in the water for 5 minutes. The session is video-

recorded.
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Measurement: The duration of immobility (floating with only movements necessary to keep

the head above water) is scored by a trained observer blinded to the treatment groups.

3. Biochemical Analysis

At the end of the study, blood and brain tissue are collected for analysis of HPA axis activity

(e.g., corticosterone levels) and other relevant biomarkers.

Clinical Trial Protocol: Adjunctive Brezivaptan for MDD
This protocol outlines a Phase 2, randomized, double-blind, placebo-controlled study to

evaluate the efficacy and safety of Brezivaptan as an adjunctive therapy for adults with MDD

who have had an inadequate response to at least one standard antidepressant treatment

(ADT).

1. Study Population

Inclusion Criteria:

Adults aged 18-65 years.

Diagnosis of MDD according to DSM-5 criteria.

Inadequate response to a stable dose of an approved SSRI or SNRI for the current major

depressive episode.

Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 24 at screening and

baseline.

Clinical Global Impression - Severity (CGI-S) score ≥ 4 at screening and baseline.

Exclusion Criteria:

History of bipolar disorder, schizophrenia, or any psychotic disorder.

Current or recent substance use disorder.

Significant suicidal ideation.
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Inadequate response to more than two prior ADTs for the current episode.

2. Study Design

Screening Phase (up to 2 weeks): Informed consent, eligibility assessment, and baseline

evaluations.

Treatment Phase (6 weeks): Eligible patients are randomized in a 1:1:1 ratio to one of three

arms:

Adjunctive Placebo + ADT

Adjunctive Brezivaptan 10 mg/day + ADT

Adjunctive Brezivaptan 50 mg/day + ADT

Follow-up Phase (2 weeks): Safety and tolerability are monitored after the last dose of the

study drug.

3. Schedule of Assessments
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Primary Efficacy Endpoint: Change from baseline in MADRS total score at Week 6.

Secondary Efficacy Endpoints:

Response rate (≥50% reduction in MADRS total score) at Week 6.

Remission rate (MADRS total score ≤10) at Week 6.

Change from baseline in CGI-S score at Week 6.

CGI-Improvement (CGI-I) score at Week 6.

Safety and Tolerability Endpoints:

Incidence and severity of treatment-emergent adverse events (TEAEs).

Changes in vital signs, weight, and clinical laboratory values.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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6-Week Double-Blind Treatment Phase

Screening Phase (up to 2 weeks)
- Informed Consent

- Eligibility Assessment

Randomization (1:1:1)

Group A:
Adjunctive Placebo + ADT

Group B:
Adjunctive Brezivaptan 10mg + ADT

Group C:
Adjunctive Brezivaptan 50mg + ADT

End of Treatment (Week 6)
- Primary & Secondary Endpoint Assessment

Follow-up Phase (2 weeks)
- Safety Monitoring

Study Completion & Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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